Triadimenol-d4 (4-chlorophenoxy-d4) (mixture of stereoisomers)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

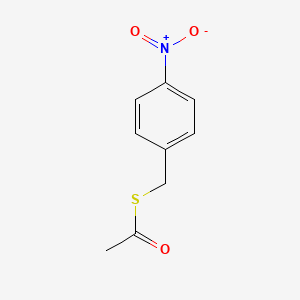

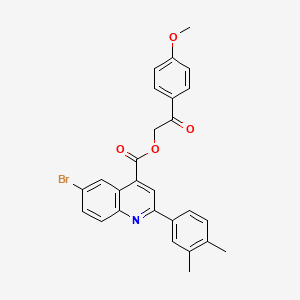

Triadimenol-d4 is an isotope-labeled analog of the systemic fungicide triadimenol, where the 4-chlorophenoxy protons are replaced by deuterium. This compound is primarily used in scientific research for quantitative analysis of pesticides through isotope dilution mass spectrometry. Triadimenol itself is a triazole fungicide widely used in agriculture to protect crops from fungal diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of triadimenol-d4 involves the catalytic reduction of triadimenol. One method includes using aluminum isopropoxide as a catalyst. The reaction conditions are carefully controlled to ensure the high-content threo form of triadimenol .

Industrial Production Methods

Industrial production of triadimenol-d4 typically involves large-scale synthesis using similar catalytic reduction methods. The process is optimized for yield and purity, ensuring that the deuterium-labeled compound meets the required standards for analytical applications .

Chemical Reactions Analysis

Types of Reactions

Triadimenol-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of iron salts.

Reduction: Catalytic reduction methods are used in its synthesis.

Substitution: The deuterium atoms in triadimenol-d4 can be replaced under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and iron salts are commonly used.

Reduction: Aluminum isopropoxide is a typical catalyst.

Substitution: Specific reagents and conditions depend on the desired substitution.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced forms of triadimenol-d4, depending on the reaction conditions .

Scientific Research Applications

Triadimenol-d4 is extensively used in scientific research for:

Quantitative Analysis: It is used in isotope dilution mass spectrometry for the quantitative analysis of pesticides.

Environmental Studies: Research on the degradation of endocrine-disrupting compounds like triadimenol using photo-Fenton reactions.

Agricultural Research: Studies on the absorption, translocation, and accumulation of fungicides in crops.

Mechanism of Action

Triadimenol-d4, like triadimenol, acts as a systemic fungicide by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the catalytic reaction of cytochrome multifunctional oxidase, leading to the suppression of fungal growth and eventual death of the pathogen .

Comparison with Similar Compounds

Similar Compounds

Triadimefon: Another triazole fungicide, which is metabolized into triadimenol and shares a similar mechanism of action.

Prochloraz: An ethylene-labeled fungicide used in similar applications.

Paclobutrazol: A phenyl-labeled fungicide with comparable properties.

Uniqueness

Triadimenol-d4’s uniqueness lies in its deuterium labeling, which makes it particularly valuable for precise quantitative analysis in scientific research. The isotope labeling allows for accurate tracking and measurement in various analytical techniques, providing a significant advantage over non-labeled analogs .

Properties

Molecular Formula |

C14H18ClN3O2 |

|---|---|

Molecular Weight |

299.79 g/mol |

IUPAC Name |

1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/i4D,5D,6D,7D |

InChI Key |

BAZVSMNPJJMILC-UGWFXTGHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C(C(C)(C)C)O)N2C=NC=N2)[2H])[2H])Cl)[2H] |

Canonical SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12054689.png)

![5-Bromo-2-hydroxybenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12054735.png)

![4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B12054743.png)

![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12054749.png)

![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)

![2-{(5E)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12054776.png)

![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)